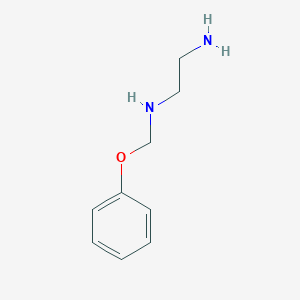
N~1~-(Phenoxymethyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(Phenoxymethyl)ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines This compound is characterized by the presence of a phenoxymethyl group attached to the ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Phenoxymethyl)ethane-1,2-diamine typically involves the reaction of phenoxymethyl chloride with ethane-1,2-diamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of N1-(Phenoxymethyl)ethane-1,2-diamine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction mixture is continuously stirred and maintained at the optimal temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
N~1~-(Phenoxymethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxymethyl oxides, while reduction can produce phenoxymethyl amines.
Scientific Research Applications
N~1~-(Phenoxymethyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(Phenoxymethyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simple diamine with similar structural features but lacks the phenoxymethyl group.
N-(1-Naphthyl)ethylenediamine: Another derivative of ethylenediamine with a naphthyl group instead of a phenoxymethyl group.
Uniqueness
N~1~-(Phenoxymethyl)ethane-1,2-diamine is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65727-35-7 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N'-(phenoxymethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2O/c10-6-7-11-8-12-9-4-2-1-3-5-9/h1-5,11H,6-8,10H2 |
InChI Key |
HDENMWYGOMOUFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















